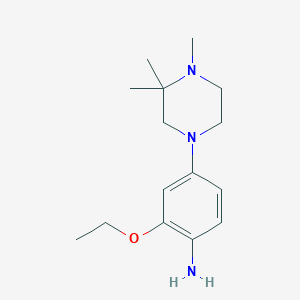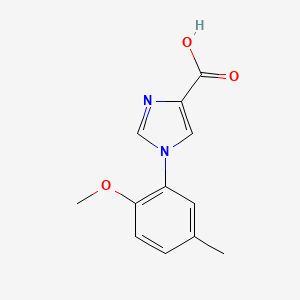![molecular formula C8H11N3O2 B1425771 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487350-26-4](/img/structure/B1425771.png)
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde derivatives demonstrate significant potential in antimicrobial and antioxidant applications. A study by Bhat et al. (2016) highlighted the synthesis of 1,2,3-triazolyl pyrazole derivatives, showcasing their broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were effective against bacterial and fungal organisms, with some showing a comparable activity to standard drugs in molecular docking studies (Bhat et al., 2016).
Crystal Structure and α-Glycosidase Inhibition
The compound's crystal structure and its role as an α-glycosidase inhibition agent have been studied. Research by Gonzaga et al. (2016) analyzed the crystal structures of various triazolyl compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, which exhibited significant α-glycosidase inhibition activity. This finding is crucial for developing new therapeutic agents for diseases related to enzyme dysfunction (Gonzaga et al., 2016).
Molecular Rearrangements and Synthesis Applications
The compound's utility in molecular rearrangements and synthesis applications has been demonstrated. L'abbé et al. (1990) explored the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing the versatility of 1,2,3-triazole-4-carbaldehydes in synthesizing various derivatives. This adaptability is essential for developing new compounds in medicinal chemistry (L'abbé et al., 1990).
Anticancer Potential
Some derivatives of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde have shown promising anticancer properties. A study by Bhat et al. (2016) synthesized triazolyl chalcone derivatives, which exhibited moderate to excellent anti-cancer activities on breast cancer cell lines. These findings suggest a potential application in developing anticancer therapeutics (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,6,8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDQBFKCXIUUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1487350-26-4 | |
| Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)


![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)





![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
